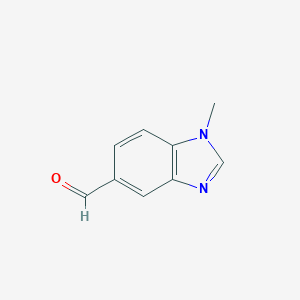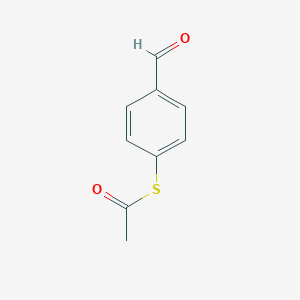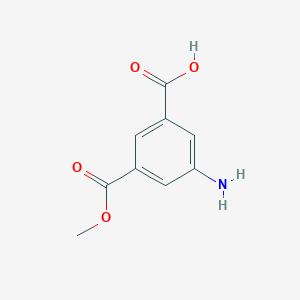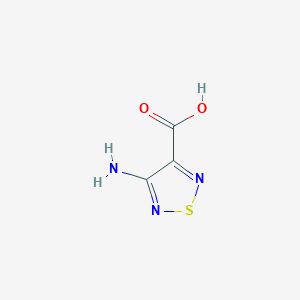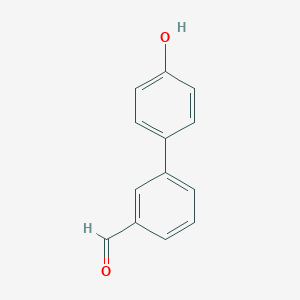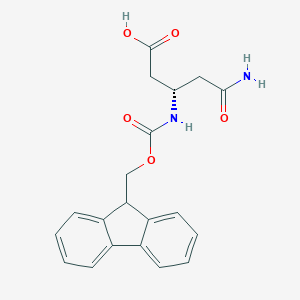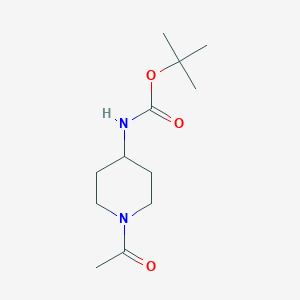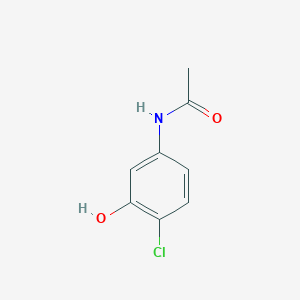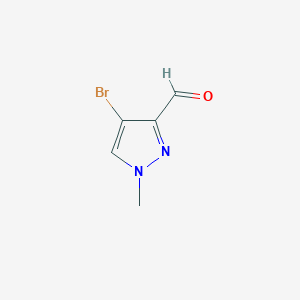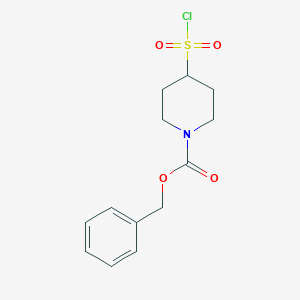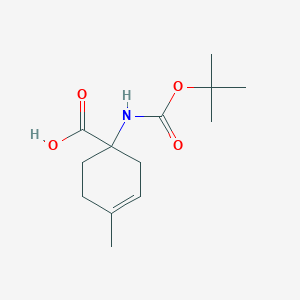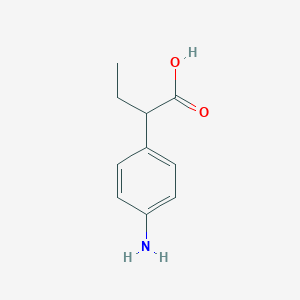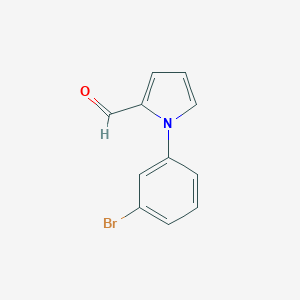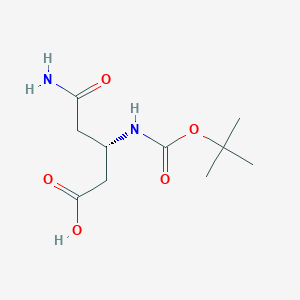
Boc-L-beta-Homoasparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-beta-Homoasparagine is a chemical compound with the molecular formula C10H18N2O5 . It is also known by several synonyms such as Boc-b-HoAsn-OH, BOC-BETA-GLN-OH, Boc-p-HomoAsn-OH, and others .
Molecular Structure Analysis
The molecular structure of Boc-L-beta-Homoasparagine is represented by the formula C10H18N2O5 . It has a molecular weight of 246.26 g/mol .Physical And Chemical Properties Analysis
Boc-L-beta-Homoasparagine has a molecular weight of 246.26 g/mol . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the search results.Scientific Research Applications
Structural and Functional Roles in Proteins
Boc-L-beta-Homoasparagine is part of a broader category of modified amino acids involved in protein structures and functions. The research by Przysiecki et al. (1987) highlights the presence of hydroxylated asparagine residues in non-vitamin K-dependent proteins with epidermal growth factor-like domains. These hydroxylated asparagine residues, such as erythro-beta-hydroxyasparagine, play crucial roles in the structural integrity and function of various proteins, including those involved in the plasma complement system and urinary protein uromodulin. This indicates that Boc-L-beta-Homoasparagine and similar compounds may have significant implications in protein biochemistry and the development of therapeutics targeting these proteins (Przysiecki et al., 1987).
Role in Enzyme Function and Cancer Therapy
L-asparaginase, an enzyme closely related to asparagine derivatives like Boc-L-beta-Homoasparagine, is clinically significant as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma. The review by Lopes et al. (2017) provides comprehensive insights into the production, protein engineering, and applications of L-asparaginase, underlining its therapeutic potential and the scope for further improvement through biotechnological advancements. The exploration of Boc-L-beta-Homoasparagine in this context could open new avenues for enhancing the efficacy of enzyme-based cancer therapies (Lopes et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBHPDQJCDLT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-Homoasparagine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
